N'-(3-Aminophenyl)-N,N-dimethylsulfamide chemical properties
N'-(3-Aminophenyl)-N,N-dimethylsulfamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of N'-(3-Aminophenyl)-N,N-dimethylsulfamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N'-(3-Aminophenyl)-N,N-dimethylsulfamide is a bifunctional organic molecule featuring a reactive aniline moiety and a chemically stable N,N-dimethylsulfamide group. This unique combination makes it a compound of significant interest in medicinal chemistry and drug development, where it can serve as a versatile scaffold or a key synthetic intermediate.[1][2] Its structural properties allow for diverse chemical modifications, enabling the exploration of new chemical space in the pursuit of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, including a proposed synthetic route, predicted spectral characteristics, key reactivity insights, and potential applications. A critical aspect of its chemistry, the potential for the N,N-dimethylsulfamide moiety to act as a precursor to carcinogenic N-nitrosodimethylamine (NDMA) under specific oxidative conditions, is also discussed in detail to ensure a complete and safety-conscious understanding of the molecule.[3]
Chemical Identity and Physicochemical Properties
N'-(3-Aminophenyl)-N,N-dimethylsulfamide is an aromatic sulfamide. The primary amine at the meta-position of the phenyl ring and the tertiary dimethylated sulfamide group confer distinct chemical properties that can be selectively addressed in synthetic strategies.
| Property | Value | Source(s) |
| CAS Number | 57947-0-9 | [4] |
| Molecular Formula | C₈H₁₃N₃O₂S | [4] |
| Molecular Weight | 215.27 g/mol | [4] |
| Physical Form | Solid | |
| InChI Key | VGFFBNNZWLMHDF-UHFFFAOYSA-N | |
| SMILES | CN(C)S(=O)(=O)Nc1cccc(N)c1 | |
| Storage | Room temperature, sealed in dry, dark place |
Synthesis and Purification
The most direct and widely adopted strategy for the synthesis of substituted anilines involves the reduction of the corresponding nitroarene precursor.[5] This approach is favored for its high efficiency and the ready availability of nitroaromatic starting materials.
Proposed Synthetic Pathway
The synthesis of N'-(3-Aminophenyl)-N,N-dimethylsulfamide would logically proceed via the catalytic hydrogenation of its nitro-precursor, N'-(3-nitrophenyl)-N,N-dimethylsulfamide. This precursor can be synthesized from 3-nitroaniline and N,N-dimethylsulfamoyl chloride. The subsequent reduction of the nitro group is a standard transformation that can be achieved with high yield and selectivity using various catalytic systems.
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the catalytic reduction of nitroarenes.
Objective: To synthesize N'-(3-Aminophenyl)-N,N-dimethylsulfamide from N'-(3-nitrophenyl)-N,N-dimethylsulfamide.
Materials:
-
N'-(3-nitrophenyl)-N,N-dimethylsulfamide (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH), reaction solvent
-
Hydrogen (H₂) gas
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve N'-(3-nitrophenyl)-N,N-dimethylsulfamide in a suitable volume of methanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: The catalyst is pyrophoric and must be handled with care.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system several times with hydrogen gas to replace the inert atmosphere.
-
Reaction Execution: Pressurize the system with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature. Causality Note: Vigorous stirring is crucial to ensure efficient contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Causality Note: Filtering through diatomaceous earth prevents the fine catalyst particles from passing through and contaminating the product.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude N'-(3-Aminophenyl)-N,N-dimethylsulfamide.
Purification and Characterization Strategy
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product in high purity. Purity should be assessed by ¹H NMR, ¹³C NMR, and LC-MS.
Predicted Spectral Analysis
While experimental spectra are not widely available in public literature, the chemical structure allows for a confident prediction of its key spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl groups of the sulfamide.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH (C4, C6) | 6.2 - 6.4 | multiplet | 2H |
| Aromatic CH (C2) | ~6.8 | triplet | 1H |
| Aromatic CH (C5) | ~7.0 | triplet | 1H |
| -NH₂ (aniline) | 3.5 - 4.5 | broad singlet | 2H |
| -NH- (sulfamide) | 8.5 - 9.5 | singlet | 1H |
| -N(CH₃)₂ | ~2.6 | singlet | 6H |
¹³C NMR Spectroscopy
The carbon spectrum will be characterized by four signals in the aromatic region and one signal for the methyl carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -N(CH₃)₂ | ~38 |
| Aromatic C-NH₂ (C3) | ~148 |
| Aromatic C-NH- (C1) | ~142 |
| Aromatic CHs (C2, C4, C5, C6) | 105 - 130 |
Infrared (IR) Spectroscopy
The IR spectrum provides clear diagnostic peaks for the key functional groups present in the molecule.
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Aniline) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands) |
| N-H (Sulfamide) | Stretch | ~3250 | Medium (one band) |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretch | 1580 - 1620 | Medium-Strong |
| S=O (Sulfamide) | Asymmetric & Symmetric Stretch | 1320-1360 & 1140-1180 | Strong |
Mass Spectrometry (MS)
In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a strong signal for the protonated molecule [M+H]⁺.
-
Predicted [M+H]⁺: m/z = 216.08
Chemical Reactivity and Mechanistic Insights
Reactivity of the Aromatic Amine
The primary aromatic amine is a versatile functional handle. As a nucleophile, it can undergo a range of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid (HONO) to form a diazonium salt, which is a valuable intermediate for introducing a wide variety of functional groups (e.g., -OH, -CN, -X) onto the aromatic ring via Sandmeyer-type reactions.[6]
The amine group is also a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C2, C4, and C6).[6]
Reactivity of the Sulfamide Moiety
The N,N-dimethylsulfamide group is generally considered chemically robust and less reactive than the aniline moiety.[7] This stability is advantageous in drug design, as it provides a stable core or linker that is resistant to metabolic degradation. The sulfamide can act as a hydrogen bond donor (via the -NH-) and acceptor (via the sulfonyl oxygens), which is crucial for molecular recognition at biological targets.[8]
Critical Insight: Potential for N-Nitrosamine Formation
A significant chemical property of molecules containing a dimethylsulfamide group is their potential to form N-nitrosodimethylamine (NDMA) upon reaction with nitrosating agents.[9] NDMA is classified as a probable human carcinogen. This reaction is of particular concern in water treatment processes that use ozone or chloramine, where N,N-dimethylsulfamide (a known degradation product of some fungicides) has been identified as a key NDMA precursor.[3]
The mechanism involves the attack of a nitrosating agent (e.g., formed from nitrite impurities) on the dimethylamine nitrogen of the sulfamide.
Caption: Potential pathway to NDMA formation.
For drug development professionals, this means that any synthesis or formulation process involving N'-(3-Aminophenyl)-N,N-dimethylsulfamide must be carefully controlled to exclude sources of nitrite or other nitrosating agents to mitigate the risk of forming this hazardous impurity.[9]
Applications in Drug Discovery and Development
The structural features of N'-(3-Aminophenyl)-N,N-dimethylsulfamide make it an attractive building block in medicinal chemistry.
Role as a Bioisostere and Scaffold
The sulfamide group is often used as a bioisosteric replacement for sulfonamide, sulfamate, or urea functionalities.[8] Its ability to participate in hydrogen bonding allows it to mimic the interactions of these groups while potentially offering improved physicochemical properties, such as metabolic stability or cell permeability. The aniline portion of the molecule provides a common starting point for building out larger structures found in many classes of drugs.[1][10]
Utility as a Synthetic Intermediate
As a bifunctional molecule, it allows for orthogonal chemical strategies. The more reactive aniline group can be modified first while the sulfamide remains intact. This makes it a valuable intermediate for synthesizing libraries of compounds for high-throughput screening or for the targeted synthesis of complex active pharmaceutical ingredients (APIs). The aniline moiety is a precursor for a vast number of pharmaceuticals, including analgesics, antimicrobials, and anticancer agents.[1][11]
Safety and Handling
Based on data for the compound, it should be handled with appropriate precautions.
-
Hazard Classifications: Acute Toxicity 4 (Oral), Skin Sensitization 1.
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
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Johnson, T. A. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents, 19(9), 1247-1269. [Link]
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Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
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Slideshare. (n.d.). Reactions and pharmaceutical applications of aniline. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
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LookChem. (n.d.). Aniline in Pharmaceuticals: A Foundation for Drug Synthesis. Retrieved from [Link]
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Rama, E., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 13(1), 1746-1757. [Link]
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Slideshare. (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship. Retrieved from [Link]
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ResearchGate. (n.d.). N-nitrosodimethylamine (NDMA) formation from the ozonation of model compounds | Request PDF. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis | Request PDF. Retrieved from [Link]
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ACS Publications. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry, 64(20), 14797-14817. [Link]
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Amerigo Scientific. (n.d.). N′-(3-Aminophenyl)-N,N-dimethylsulfamide. Retrieved from [Link]
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PubMed. (2021). Nitrite leads to the formation of N-nitrosodimethylamine during sulfate radical oxidation of dimethylamine compounds. Journal of Hazardous Materials, 403, 123631. [Link]
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Figure 1. Core structure of N'-(3-Aminophenyl)-N,N-dimethylsulfamide.
